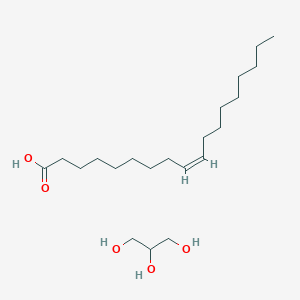

Glycerine oleate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Glycerine oleate can be synthesized through various methods, including esterification and transesterification. One common method involves the esterification of glycerol with oleic acid in the presence of a catalyst. For instance, using a tin-organic framework catalyst, the reaction can achieve high selectivity for monoglycerides at a temperature of 150°C . Another method involves the esterification of sodium oleate with 3-chloro-1,2-propanediol using tetrabutylammonium bromide as a catalyst and toluene as a solvent. This reaction is carried out at 115°C for 6 hours, yielding high-purity this compound .

Industrial Production Methods

Industrial production of this compound typically involves the transesterification of fats and oils with glycerol. This process is catalyzed by strong acids or bases, such as sulfuric acid or sodium hydroxide, and is carried out at high temperatures (220-250°C). The reaction produces monoglycerides along with di- and triglycerides as by-products .

Análisis De Reacciones Químicas

Catalysts and Reaction Optimization

-

ZrO₂-SiO₂-Based Catalysts : Hydrophobic zirconia-silica catalysts (e.g., ZrO₂-SiO₂-Me&Et-PhSO₃H) achieve 80% conversion with 59.4% GMO selectivity and 34.6% GDO selectivity under optimal conditions:

-

MgO-Impregnated Natural Zeolite : At 180°C, 10 wt% catalyst loading, and 3:1 glycerol:OA ratio, this system achieves 85% conversion in 120 minutes. Reaction kinetics follow a pseudo-first-order model with an activation energy of –18.64 kJ·mol⁻¹ .

-

Calcium Glyceroxide : Exhibits an induction period due to in situ surfactant (GMO) formation, accelerating esterification after 10 hours. Conversions exceed those of calcium oleate by 15% .

Key Process Parameters

Hydrolysis Reactions

GMO undergoes hydrolysis in aqueous or enzymatic environments to yield glycerol and oleic acid:

-

Lipase-Catalyzed Hydrolysis : Enzymes like Candida paralipolytica lipase enhance hydrolysis rates, with activity increasing by 40–70% in the presence of GMO .

-

Acid/Base Hydrolysis : Accelerated under extreme pH conditions, though rarely employed industrially due to competing esterification equilibria .

Surface Activity and Emulsification

GMO’s amphiphilic structure enables micelle formation and stabilization of water-in-oil emulsions:

-

Hydrophilic-Lipophilic Balance (HLB) : 3.8, making it suitable for non-polar systems .

-

Critical Micelle Concentration (CMC) : Reduces interfacial tension in oleic acid/water systems by >50% at 0.1–1.0 wt% concentrations .

Thermal and Oxidative Stability

-

Thermal Degradation : Decomposes above 238°C, forming glycerol degradation products (acrolein) and oxidized oleic acid derivatives .

-

Autoxidation : The oleate chain undergoes peroxidation at unsaturated (C9) bonds, producing hydroperoxides and aldehydes. Antioxidants (e.g., tocopherols) mitigate this .

Reaction Kinetics and Modeling

-

Pseudo-First-Order Kinetics : Observed for MgO-zeolite systems with a rate constant () of 0.0093 cm³·g⁻¹·min⁻¹ at 180°C .

-

Autocatalytic Model : Calcium glyceroxide-catalyzed reactions fit a two-stage kinetic model (), where GMO formation accelerates esterification after an induction period .

Industrial and Biochemical Interactions

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Glycerine oleate is widely utilized in the pharmaceutical industry due to its properties as an emulsifier and solubilizer. Its applications include:

- Drug Delivery Systems : this compound enhances the absorption of drugs in oral and vaginal delivery systems. It acts as a carrier compound that improves the bioavailability of poorly soluble drugs .

- Topical Formulations : It is incorporated into creams and ointments to improve texture and stability, serving as a humectant that retains moisture in skin preparations .

- Antimicrobial Properties : this compound has been shown to enhance the production of antimicrobial substances when supplemented with probiotics, which can be beneficial in managing gut health .

Case Study: Dermal Toxicity Assessment

A study evaluated the dermal toxicity of formulations containing this compound. Results indicated that concentrations up to 5% produced only slight reversible irritation, suggesting a favorable safety profile for topical applications .

Cosmetic Applications

In cosmetics, this compound functions primarily as an emulsifier and stabilizer:

- Emulsification : It facilitates the formation of water-in-oil emulsions, making it ideal for creams and lotions. Its low HLB (Hydrophilic-Lipophilic Balance) value (3-5) allows it to stabilize oil-rich formulations effectively .

- Re-Fatting Agent : It is used in shampoos and shower gels to restore moisture lost during cleansing, enhancing skin and hair hydration .

Data Table: Cosmetic Formulations Using this compound

| Product Type | Functionality | Typical Concentration (%) |

|---|---|---|

| Creams | Emulsifier | 0.5 - 3 |

| Lotions | Stabilizer | 0.5 - 3 |

| Shampoos | Re-fatting agent | 0.5 - 1 |

| Shower Gels | Emulsifier | 0.5 - 3 |

Agricultural Applications

This compound has been explored for its potential in agricultural practices:

- Foliar Application : Studies have demonstrated that glycerol application can stimulate plant defense mechanisms against pathogens. For instance, applying glycerol to cacao plants increased levels of glycerol-3-phosphate (G3P), which is associated with enhanced resistance to diseases like Phytophthora capsici .

Case Study: Plant Defense Activation

Research showed that exogenous glycerol application increased reactive oxygen species (ROS) levels in cacao leaves, indicating an activated defense response without causing visible damage to the plants .

Food Industry Applications

In food technology, this compound serves as a food additive:

Mecanismo De Acción

The mechanism of action of glycerine oleate involves its ability to reduce surface tension and form stable emulsions. It acts as a co-emulsifier and stabilizer by interacting with both hydrophilic and lipophilic molecules. In the context of friction modification, this compound forms a carbon-based film on metal surfaces, reducing friction and wear. This film is formed through the adsorption of this compound molecules onto the metal surface, followed by a chemical reaction that produces a stable, low-friction layer .

Comparación Con Compuestos Similares

Glycerine oleate can be compared with other similar compounds, such as glyceryl laurate, glyceryl palmitate, and glyceryl caprylate. These compounds are also esters of glycerin and fatty acids, but they differ in the type of fatty acid used.

Glyceryl Laurate: Ester of glycerin and lauric acid. It has antimicrobial properties and is used in personal care products.

Glyceryl Palmitate: Ester of glycerin and palmitic acid. It is used as an emulsifier and thickening agent in cosmetics.

This compound is unique due to its ability to form stable emulsions and its excellent skin-conditioning properties, making it a versatile ingredient in various applications.

Actividad Biológica

Glycerine oleate, also known as glyceryl oleate, is a monoglyceride formed from glycerol and oleic acid. It has gained attention for its diverse biological activities, including its roles in drug delivery, emulsification, and potential therapeutic applications. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is synthesized through the esterification of glycerol and oleic acid. The reaction conditions significantly influence the yield and purity of the product. Research indicates that optimal conditions involve a glycerol to oleic acid ratio of 3:1 at elevated temperatures (around 180°C) for a duration of approximately 120 minutes, resulting in high conversion rates .

Table 1: Synthesis Conditions for this compound

| Parameter | Optimal Value |

|---|---|

| Glycerol:Oleic Acid Ratio | 3:1 |

| Temperature | 180°C |

| Reaction Time | 120 minutes |

| Catalyst Concentration | 10% by weight |

1. Drug Delivery and Absorption Enhancement

This compound serves as an effective absorption enhancer in pharmaceutical formulations. It improves the bioavailability of various drugs by facilitating their transport across biological membranes. Studies have shown that this compound can enhance the absorption of drugs in both oral and topical applications, acting as a solubilizer and emulsifier .

2. Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies revealed that it can inhibit the growth of bacteria such as Corynebacterium sp. at concentrations exceeding 1.40 pmol/ml . Additionally, it has been shown to reduce the effectiveness of certain antifungal agents against Candida species, suggesting a complex interaction with microbial cell membranes .

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Corynebacterium sp. | >1.40 pmol/ml |

| Candida spp. | 0.25 mM (decreased inhibition zone) |

3. Influence on Lipid Metabolism

This compound plays a role in lipid metabolism by affecting triglyceride synthesis and secretion in hepatic cells. It has been observed that this compound influences the activity of diacylglycerol acyltransferases (DGAT), which are crucial for triglyceride formation. Specifically, DGAT2 is primarily responsible for incorporating endogenously synthesized fatty acids into triglycerides .

Case Studies

Case Study 1: this compound in Drug Formulations

A study investigated the use of this compound as an excipient in topical drug formulations. The results showed enhanced skin permeation of resveratrol when loaded in transfersomes containing this compound, achieving a significant increase in encapsulation efficiency . This highlights its potential utility in improving therapeutic efficacy through better absorption.

Case Study 2: Antimicrobial Efficacy

In a controlled experiment, this compound was tested against various bacterial strains to assess its antimicrobial properties. The findings indicated that while it exhibited some inhibitory effects on Corynebacterium sp., it also reduced the effectiveness of certain antifungal treatments against Candida, suggesting careful consideration is needed when formulating antimicrobial products containing this compound .

Propiedades

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYFQTYBJUILEZ-IUPFWZBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026988 | |

| Record name | Glyceryl trioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

885.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to yellowish odorless liquid; [Merck Index] Clear colorless liquid; [MSDSonline] | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triolein | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TG(18:1(9Z)/18:1(9Z)/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

237 °C at 18 atm, Boiling Point at 760 mm Hg = 554 °C /Estimated via extrapolation/ | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Soluble in chloroform, ether, carbon tetrachloride and slightly soluble in alcohol. | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.915 at 15 °C/4 °C | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 18 mm Hg at 237 °C | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities: stearin, linolein. | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellowish, oily liquid, POLYMORPHIC | |

CAS No. |

122-32-7 | |

| Record name | Triolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl trioleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl Trioleate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyceryl trioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-propanetriyl trioleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL TRIOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O05EC62663 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TG(18:1(9Z)/18:1(9Z)/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-4 °C, -32 °C | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TG(18:1(9Z)/18:1(9Z)/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.